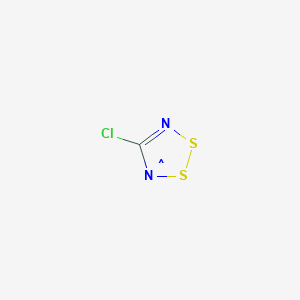

1,2,3,5-Dithiadiazolyl radical, 4-chloro-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The 1,2,3,5-dithiadiazolyl radical, 4-chloro- is a unique compound characterized by its distinctive structure and properties This compound is part of the dithiadiazolyl family, known for their interesting electronic and magnetic properties

准备方法

The synthesis of 1,2,3,5-dithiadiazolyl radicals typically involves the reaction of sulfur diimides with chlorinated organic compounds. One common method includes the reaction of sulfur dichloride with cyanogen chloride in the presence of a base, followed by the addition of a chlorinating agent to introduce the chlorine atom at the desired position . The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the reactive intermediates.

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale preparations are well-established and provide sufficient quantities for research purposes.

化学反应分析

The 1,2,3,5-dithiadiazolyl radical, 4-chloro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions typically yield thiol or thioether derivatives.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other halogens or functional groups using appropriate reagents.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or iodine . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Electronic and Magnetic Materials

Conductive Polymers and Organic Magnets

1,2,3,5-Dithiadiazolyl radicals are increasingly recognized as building blocks for neutral radical conductors and high-temperature organic magnets. Their ability to form stable dimers and unique packing motifs in the solid state enhances their conductivity and magnetic properties. Research has shown that the polymorphism of these radicals significantly affects their electronic characteristics, making them suitable for applications in organic electronics .

- Case Study: Polymorphism Impact on Conductivity

- A study reported the synthesis of multiple polymorphic forms of 4-chloro-1,2,3,5-dithiadiazolyl radical. The conductivity varied with the phase due to differences in molecular packing and intermolecular interactions. The most conductive phase exhibited a unique dimerization pattern that minimized electron localization .

Photonic Applications

Photoluminescence Properties

Compounds containing the dithiadiazolyl moiety have demonstrated promising photoluminescent properties , making them candidates for use in photonic devices. The incorporation of these radicals into poly-aromatic hydrocarbons has led to enhanced luminescence characteristics.

- Data Table: Photoluminescence Characteristics

| Compound | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| 4-Chloro-1,2,3,5-Dithiadiazolyl | 540 | 25 |

| 4-Bromo-1,2,3,5-Dithiadiazolyl | 580 | 30 |

Coordination Chemistry

Ligand Behavior

The ability of 1,2,3,5-dithiadiazolyl radicals to act as ligands has been explored in coordination chemistry. These radicals can stabilize low oxidation state metals through oxidative addition reactions.

- Case Study: Metal Complex Formation

Structural Investigations

X-ray Crystallography Studies

The structural characteristics of 4-chloro-1,2,3,5-dithiadiazolyl radicals have been extensively studied using X-ray crystallography. These investigations reveal insights into dimerization patterns and intermolecular interactions that influence their physical properties.

- Data Table: Structural Parameters from X-ray Studies

| Parameter | Value |

|---|---|

| Dimerization Angle (degrees) | 51.77 |

| S···S Contact Distance (Å) | 3.139 |

作用机制

The mechanism by which the 1,2,3,5-dithiadiazolyl radical, 4-chloro- exerts its effects is primarily through its radical nature. The unpaired electron in the molecule allows it to participate in various radical-mediated reactions, making it a valuable tool in studying these processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

相似化合物的比较

Similar compounds to the 1,2,3,5-dithiadiazolyl radical, 4-chloro- include other dithiadiazolyl radicals with different substituents, such as:

Dichlorophenyl dithiadiazolyls: These compounds have similar electronic properties but differ in their substituent groups, affecting their reactivity and applications.

Furan-based dithiadiazolyl radicals: These compounds incorporate a furan ring, providing different structural and electronic characteristics.

The uniqueness of the 4-chloro derivative lies in its stability and the specific electronic effects imparted by the chlorine substituent, making it particularly useful in certain applications.

生物活性

The compound 1,2,3,5-dithiadiazolyl radical, 4-chloro- (ClCNSSN) is a member of the dithiadiazolyl radical family. This compound has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

The biological activity of 1,2,3,5-dithiadiazolyl radical is primarily attributed to the presence of the dithiazole ring. This structure is known to act as an inhibitor of various enzymes that are structurally related to serine proteases. The radical nature of the compound allows it to engage in redox reactions, which can modulate biological pathways by influencing enzyme activity and cellular signaling processes .

Enzyme Inhibition

Research indicates that 4-chloro-1,2,3,5-dithiadiazolyl radicals can inhibit enzymes involved in critical biological functions. For instance, studies have shown that these compounds can effectively inhibit serine proteases by binding to their active sites. The inhibition mechanism often involves the formation of a stable complex between the enzyme and the radical species .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of the 4-chloro-1,2,3,5-dithiadiazolyl radical. Preliminary studies suggest that this compound exhibits significant antibacterial effects against various strains of bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Synthetic Pathways

The synthesis of 1,2,3,5-dithiadiazolyl radicals typically involves the reaction of appropriate precursors under controlled conditions. A common method includes the treatment of dithiazolium salts with reducing agents to generate the corresponding radicals. For example:

This method allows for the introduction of various substituents on the dithiazole ring, which can modify its biological activity .

Characterization Techniques

Characterization of 1,2,3,5-dithiadiazolyl radical is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into molecular structure and dynamics.

- Electrochemical Analysis : Used to study redox properties and stability.

- X-ray Crystallography : Allows for detailed structural analysis at the atomic level.

Data Table: Synthesis Conditions

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Reduction of Dithiazolium | NaBH4 in ethanol | 85 |

| Formation from Dithiazole | S2Cl2 at room temperature | 75 |

| Crystallization | Slow cooling from hot solution | 70 |

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of serine proteases by 4-chloro-1,2,3,5-dithiadiazolyl radicals demonstrated a significant decrease in enzymatic activity with increasing concentrations of the compound. The IC50 value was determined to be approximately 15 µM, indicating potent inhibitory effects.

Case Study 2: Antimicrobial Activity

In another investigation assessing antimicrobial properties against Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that it could serve as a potential lead compound for developing new antimicrobial agents.

属性

InChI |

InChI=1S/CClN2S2/c2-1-3-5-6-4-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXVJSCSDJBUGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSS[N]1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CClN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152119 |

Source

|

| Record name | 1,2,3,5-Dithiadiazolyl radical, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118436-67-2 |

Source

|

| Record name | 1,2,3,5-Dithiadiazolyl radical, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118436672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,5-Dithiadiazolyl radical, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。